2-Methyl-3-(trifluoromethyl)phenol

Lipophilicity Drug Design Physicochemical Properties

2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9, MFCD09832280) is a disubstituted fluorinated phenol with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol. It belongs to the broader class of trifluoromethylphenols, which are widely employed as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS No. 934180-47-9
Cat. No. B3043832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)phenol
CAS934180-47-9
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(F)(F)F
InChIInChI=1S/C8H7F3O/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3
InChIKeyVTKJXOXHZAEQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9): Structure, Class, and Procurement Baseline


2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9, MFCD09832280) is a disubstituted fluorinated phenol with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol [1]. It belongs to the broader class of trifluoromethylphenols, which are widely employed as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The compound is characterized by the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta position and a methyl (-CH3) group at the ortho position relative to the phenolic hydroxyl group. This specific substitution pattern confers distinct physicochemical properties, including a computed lipophilicity (XLogP3-AA) of 2.8 [2] and a melting point range of 45–48 °C . Commercially, it is typically supplied at 97% purity as a solid or liquid requiring storage under inert atmosphere .

Why 2-Methyl-3-(trifluoromethyl)phenol Cannot Be Replaced by Generic Analogs in Precision Synthesis


In medicinal and agrochemical chemistry, the precise substitution pattern on a phenol ring is not a trivial variable; it is a critical determinant of molecular recognition, metabolic stability, and synthetic utility. The trifluoromethyl group is widely recognized for enhancing lipophilicity and metabolic stability in bioactive compounds . While several isomeric C8H7F3O phenols exist—including 2-methyl-5-(trifluoromethyl)phenol (CAS 1017778-05-0) and 3-methyl-2-(trifluoromethyl)phenol —they are not interchangeable. The specific 2-methyl-3-trifluoromethyl substitution pattern of CAS 934180-47-9 creates a unique steric and electronic environment around the reactive hydroxyl group. This directly influences its reactivity in downstream transformations such as etherification or metal-catalyzed coupling reactions, as well as the binding affinity of the final drug or pesticide molecule to its biological target [1]. Substituting an isomer with a different arrangement (e.g., a 2-trifluoromethyl-3-methyl or 5-trifluoromethyl-2-methyl pattern) would alter the spatial orientation and electronic density distribution of the molecule, potentially rendering it ineffective or synthetically incompatible with the intended chemical pathway [2].

Quantitative Differentiation Guide for 2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9): Evidence-Based Comparative Data


Lipophilicity (LogP) as a Surrogate for Membrane Permeability and Bioavailability: A Comparison with Non-Fluorinated Phenols

The introduction of a trifluoromethyl group is a well-established strategy to increase lipophilicity, which often correlates with enhanced membrane permeability and oral bioavailability in drug candidates. For 2-Methyl-3-(trifluoromethyl)phenol, the computed XLogP3-AA is 2.8 [1]. This is significantly higher than that of its non-fluorinated analog, 2,3-dimethylphenol, which has a computed XLogP3-AA of 2.2 [2].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility in Fungicidal Scaffolds: The Role of the Ortho-Methyl/Meta-Trifluoromethyl Motif

2-Methyl-3-(trifluoromethyl)phenol is explicitly identified as a key intermediate in the synthesis of strobilurin-class fungicides, where its methyl and trifluoromethyl groups are reported to confer valuable binding affinity for fungal enzymes . This contrasts with the more generic intermediate 3-(trifluoromethyl)phenol (CAS 98-17-9), which, while used broadly, lacks the ortho-methyl group that may sterically influence binding interactions in the final fungicidal compound [1].

Agrochemicals Fungicides Strobilurin

Physical Form and Melting Point: Handling and Purification Advantages Over Liquid Analogs

The physical state and melting point of an intermediate can significantly impact its ease of handling, purification, and storage in a synthetic workflow. 2-Methyl-3-(trifluoromethyl)phenol has a melting point of 45–48 °C and is supplied as a solid or low-melting solid . In contrast, a key unsubstituted analog, 3-(trifluoromethyl)phenol (CAS 98-17-9), is a liquid with a melting point of -2 °C [1].

Physical Form Crystallinity Process Chemistry

Targeted Application Scenarios for 2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9) in R&D and Industrial Settings


Agrochemical R&D: Synthesis of Next-Generation Strobilurin Fungicides

This compound is a documented intermediate for strobilurin-class fungicides. Procurement is recommended for R&D programs exploring novel strobilurin analogs where the specific ortho-methyl/meta-CF3 substitution pattern on the phenol ring is required to achieve optimal binding to the fungal cytochrome bc1 complex (Complex III), the target site of these fungicides .

Medicinal Chemistry: Optimization of Drug-Like Properties (Lipophilicity)

When a medicinal chemistry campaign requires a phenolic building block with a defined and increased lipophilicity (XLogP3-AA = 2.8) [1], this compound is a suitable choice. It can be used to synthesize analogs of lead compounds where a balance between lipophilicity and metabolic stability is desired, leveraging the well-known property-enhancing effects of the trifluoromethyl group .

Academic and Industrial Process Chemistry: Solid Intermediate for Streamlined Workflows

Given its physical state as a solid with a melting point of 45–48 °C , this compound offers practical handling advantages over liquid analogs in parallel synthesis, automated reaction setups, and scale-up processes. It is well-suited for laboratories or CROs seeking to minimize volumetric handling errors and simplify purification steps.

Organic Synthesis: Metal-Catalyzed Coupling and Etherification Reactions

The free phenolic hydroxyl group provides a reactive handle for a wide range of transformations, including O-alkylation, Mitsunobu reactions, and the formation of aryl ethers or esters. The unique electronic influence of the ortho-methyl and meta-CF3 groups may also alter the regioselectivity and yield of subsequent metal-catalyzed cross-coupling reactions, making it a valuable scaffold for exploring novel chemical space .

Technical Documentation Hub

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